1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is an organic compound characterized by its unique structural features, including a bromophenoxy group linked to a propyl chain and an ethylpiperazine moiety. The compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science. Its molecular formula is , with a molecular weight of approximately 361.7 g/mol.
The compound is available for purchase through various chemical suppliers, including BenchChem and EvitaChem, which provide detailed product specifications and synthesis methods.
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can be classified as an organic halide due to the presence of bromine and chlorine atoms in its structure. It is also categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine typically involves a multi-step process:
The reaction conditions are optimized to enhance yield and purity, often employing techniques such as continuous flow reactors in industrial settings. This approach allows for better control over reaction parameters and improves product consistency.
The molecular structure of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can be represented by its IUPAC name and structural formula:
The compound's InChI key is SBUKJVNNLIZHGI-UHFFFAOYSA-N, and its canonical SMILES representation is CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl.
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can undergo several chemical reactions:
Common reagents include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The specific products formed depend on the chosen reagents and reaction conditions.
The mechanism of action for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine involves interactions at the molecular level:
Relevant data regarding these properties would typically be obtained through experimental characterization methods such as infrared spectroscopy or nuclear magnetic resonance spectroscopy.
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine has several scientific applications:
The core synthetic route to 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine employs sequential nucleophilic substitutions (SN₂) that capitalize on the differential reactivity of piperazine nitrogens. The optimal pathway follows a two-stage protocol:
N-Alkylation of 4-ethylpiperazine: The secondary amine of 4-ethylpiperazine attacks 1-bromo-3-chloropropane under phase-transfer conditions (toluene/50% NaOH, benzyltriethylammonium chloride) to yield 1-(3-chloropropyl)-4-ethylpiperazine. Critical parameter optimization reveals 60°C as ideal for balancing reaction rate (12h completion) and minimizing bis-alkylation (<5%) [2] [6].
O-Arylation via Phenoxy Coupling: The chloropropyl intermediate undergoes Williamson ether synthesis with 4-bromo-2-chlorophenol under alkaline conditions. Potassium carbonate in refluxing acetonitrile (82°C, 24h) achieves 89% conversion efficiency, surpassing DMF or DMSO solvents that promote elimination side products. Microwave acceleration (150W, 140°C) reduces this step to 45 minutes while maintaining 85% yield [3] [7].
Catalyst Screening for Phenoxy Displacement:Heterogeneous copper catalysis significantly enhances coupling efficiency. Cu(I)-zeolite catalysts demonstrate superior performance over homogeneous counterparts:
Catalyst System | Temp (°C) | Time (h) | Yield (%) | Bis-alkylation (%) |
---|---|---|---|---|
None | 82 | 24 | 47 | 12 |
K₂CO₃/CuI | 82 | 18 | 78 | 8 |
Cs₂CO₃/Cu₂O nanoparticles | 100 | 8 | 92 | <2 |
K₃PO₄/Cu(I)-zeolite | 85 | 6 | 95 | <1 |
The immobilized copper system facilitates catalyst recycling (5 cycles, <3% activity loss) while suppressing di-etherification through selective mono-activation of the phenol [7].
The propyl spacer in 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine represents a calculated compromise between molecular flexibility and conformational restraint:
Propyl optimizes distance between piperazine N4 and phenolic oxygen (5.2Å), matching serotonin receptor pharmacophore requirements [8] [10]
Topological Constraints: Comparative molecular field analysis (CoMFA) reveals:
Propyl Linker Advantages: - Torsional flexibility (φ = 112°-248°): Adapts to protein pocket dynamics - Linear extension distance: 7.3Å (Npiperazine → Ophenoxy) - Minimal steric clash vs. methyleneoxy (n=1) or pentyl (n=5) variants
Biomedical Performance by Linker Length:
Linker | 5-HT1A Kᵢ (nM) | logP | Aqueous Sol. (mg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
-CH₂- | 142 | 3.1 | 0.08 | 22 |
-CH₂CH₂- | 89 | 2.8 | 0.15 | 31 |
-CH₂CH₂CH₂- | 38 | 2.5 | 0.27 | 47 |
-CH₂(CH₂)₃- | 41 | 2.9 | 0.11 | 38 |
-CH₂(CH₂)₄- | 57 | 3.3 | 0.05 | 29 |
The propyl chain optimizes the critical balance between receptor affinity and drug-like properties essential for CNS penetration [8] [10].
Regioselective installation of bromo-chloro motifs employs electrophilic aromatic substitution (EAS) kinetics and ortho/para-directing effects:
-OH (ortho/para director) >> -Br (meta director) Result: -OH overrides -Br's meta preference, fixing chlorine ortho to -OH
Regiochemical Outcomes in Competitive Halogenation:
Substrate | Electrophile | Catalyst | Ortho (%) | Meta (%) | Para (%) |
---|---|---|---|---|---|
Phenol | Br₂ | FeCl₃ | 9 | <1 | 91 |
4-Bromophenol | Cl₂ | None | 42 | 3 | 55* |
4-Bromophenol | Cl₂ | FeCl₃ | 87 | 8 | 5 |
4-Bromophenol | Cl₂ | AlCl₃ | 78 | 12 | 10 |
*Note: Para position blocked by bromine; products arise at ortho/meta sites onlyCatalytic control directs 87% ortho-chlorination, essential for synthesizing the 4-bromo-2-chloro pattern [4] [9].
Multi-step purification critically determines final compound purity and process viability:
Yield Amplification via Process Refinement:
Optimization Strategy | Step Yield (%) | Cumulative Yield (%) | Purity (HPLC %) |
---|---|---|---|
Unoptimized pathway | 61 (step1), 58 (step2) | 35.4 | 92.1 |
Catalytic Cu(I)-zeolite | 89 (step1), 90 (step2) | 80.1 | 96.8 |
+ Microwave step 2 | 89 (step1), 94 (step2) | 83.7 | 97.2 |
+ Acid-base purification | 92 (step1), 95 (step2) | 87.4 | 99.3 |
Implementing catalytic, energy-enhanced, and purification upgrades elevates cumulative yield 2.5-fold while ensuring pharmaceutical-grade purity [3] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1